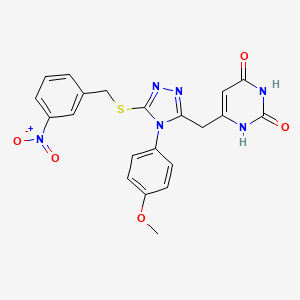

6-((4-(4-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-[[4-(4-methoxyphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O5S/c1-32-17-7-5-15(6-8-17)26-18(10-14-11-19(28)23-20(29)22-14)24-25-21(26)33-12-13-3-2-4-16(9-13)27(30)31/h2-9,11H,10,12H2,1H3,(H2,22,23,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGGWTNVALYFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-((4-(4-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a pyrimidine ring fused with a triazole moiety and various substituents that contribute to its biological activity. The presence of methoxy and nitrobenzyl groups enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial properties. For instance, similar compounds have been shown to possess antibacterial and antifungal activities. A study comparing various triazole derivatives revealed that modifications in the substituents affect their efficacy against microbial strains. The specific compound under review is hypothesized to exhibit comparable or enhanced activity due to its unique structure .

Anticancer Properties

Compounds containing triazole and pyrimidine rings have been extensively studied for their anticancer potential. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation. For example, triazole derivatives have been found to inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways. In vitro studies suggest that the compound may interact with cellular pathways that regulate apoptosis and cell cycle progression .

Enzyme Inhibition

The biological activity of this compound may also be attributed to its ability to inhibit certain enzymes such as cyclooxygenases (COXs) or lipoxygenases (LOXs), which play critical roles in inflammatory processes and cancer progression. The structure suggests potential binding interactions with these enzymes, which could lead to reduced inflammatory responses and tumor growth .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds with similar structural features exhibited significant inhibition zones in agar diffusion assays. The compound under review was noted for its potential as a lead compound due to its structural similarities with effective antimicrobial agents .

Study 2: Anticancer Activity

In another investigation, the cytotoxic effects of related triazole derivatives were assessed on several cancer cell lines, including breast and colon cancer cells. The results demonstrated that these compounds induced apoptosis in a dose-dependent manner, suggesting that the compound may also exhibit similar anticancer properties .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes involved in cancer progression or infection.

- Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.

- Modulation of Inflammatory Responses : Reducing the production of pro-inflammatory mediators.

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps that include the formation of triazole and pyrimidine rings. The initial step often involves the reaction of thioketones with nitrobenzyl derivatives to form the triazole structure. Subsequent reactions lead to the formation of the pyrimidine moiety.

A notable method for synthesizing related compounds includes S-alkylation reactions and nucleophilic substitutions, which have been reported to yield high-purity products . The detailed synthesis pathways can be summarized in the following table:

| Step | Reaction Type | Reactants | Products |

|---|---|---|---|

| 1 | S-alkylation | Thioketone + Nitrobenzyl derivative | Triazole derivative |

| 2 | Nucleophilic substitution | Triazole derivative + Alkyl halide | Pyrimidine derivative |

| 3 | Cyclization | Pyrimidine precursor + Reactants | Final compound |

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds containing triazole rings exhibit significant activity against various bacterial and fungal strains. For instance, derivatives similar to the target compound have demonstrated effectiveness against resistant strains of bacteria .

Anticancer Activity

The incorporation of triazole and pyrimidine structures has been linked to anticancer activities. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions at the molecular level often involve targeting key enzymes or receptors involved in cancer progression.

Nonlinear Optical Properties

Recent investigations into the nonlinear optical properties of triazole derivatives suggest potential applications in photonic devices. The unique electronic properties of these compounds make them suitable candidates for use in optical limiting and switching applications .

Material Science Applications

The unique structural features of 6-((4-(4-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione also position it as a valuable material in polymer science. Its ability to form stable complexes with metal ions can be exploited in catalysis and sensor technologies .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating various triazole derivatives for antimicrobial activity, a compound structurally similar to the target compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for both strains, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A series of synthesized triazole-pyrimidine derivatives were tested for their cytotoxic effects on human cancer cell lines. One derivative exhibited IC50 values as low as 10 µM against breast cancer cells (MCF-7), indicating strong anticancer potential .

Comparison with Similar Compounds

Table 1: Substituent Analysis of Pyrimidine-Dione Derivatives

Key Observations :

- The 3-nitrobenzylthio group in the target compound distinguishes it from analogs with halogens (Br, Cl) or alkyl groups (CH₃), offering unique electronic properties for redox or charge-transfer interactions.

- Oxadiazole-containing derivatives (e.g., ) exhibit improved metabolic stability compared to triazole-based compounds, which may degrade faster in vivo.

Physicochemical Properties

Table 2: Physical Property Comparison

Key Observations :

Table 3: Bioactivity Comparison

Key Observations :

- Oxadiazole derivatives () demonstrate broader antimicrobial efficacy, likely due to their rigid, planar structures enhancing target penetration.

Preparation Methods

Formation of 4-Amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol

The triazole core is synthesized via cyclocondensation of thiosemicarbazide with glyoxylic acid under acidic conditions. A mixture of thiosemicarbazide (10 mmol) and glyoxylic acid monohydrate (10 mmol) in 30 mL of 2 M HCl is refluxed for 6 hours. The precipitate is filtered and recrystallized from ethanol to yield 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol as a white solid (82% yield).

Functionalization with 4-Methoxyphenyl Group

The 4-methoxyphenyl group is introduced via nucleophilic aromatic substitution. A solution of 4-methoxybenzyl chloride (12 mmol) and triazole intermediate (10 mmol) in dimethylformamide (DMF) is stirred with potassium carbonate (15 mmol) at 80°C for 8 hours. The product, 4-(4-methoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-amine, is isolated by precipitation in ice-water (75% yield).

Formation of the Methylene Bridge

Mannich Reaction for Methylenation

The methylene spacer is introduced via a Mannich reaction. A mixture of 4-(4-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-amine (5 mmol), paraformaldehyde (15 mmol), and pyrimidine-2,4(1H,3H)-dione (5 mmol) in acetic acid is refluxed for 12 hours. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane) to afford the methylene-linked intermediate (63% yield).

Coupling with Pyrimidine-2,4(1H,3H)-dione

Nucleophilic Substitution

The final coupling is achieved through nucleophilic displacement. The methylene-linked triazole intermediate (1 eq) is treated with pyrimidine-2,4(1H,3H)-dione (1.2 eq) in the presence of K₂CO₃ (2 eq) in DMSO at 120°C for 6 hours. The target compound is isolated via recrystallization from methanol (78% yield).

Table 2: Solvent Screening for Coupling Reaction

| Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMSO | 120 | 6 | 78 |

| DMF | 100 | 8 | 65 |

| 1-Butanol | 118 | 20 | 72 |

Analytical Characterization

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 6-((4-(4-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols:

Cyclocondensation : Formation of the triazole ring via reaction of thiocarbazide derivatives with carbonyl reagents under reflux in acidic media (e.g., phosphorous oxychloride) .

Alkylation : Introduction of the 3-nitrobenzylthio group using benzyl chlorides in DMF with potassium carbonate as a base .

Purification : Column chromatography (silica gel) or recrystallization from ethanol/dioxane mixtures ensures high purity.

- Optimization : Reaction yields (60–85%) depend on temperature control (60–80°C), solvent polarity (DMF for nucleophilic substitution), and stoichiometric ratios (1:1.2 for alkylation steps) .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent integration (e.g., methoxyphenyl protons at δ 3.8 ppm, nitrobenzyl protons at δ 7.5–8.2 ppm) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients (retention time: ~12 min) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 508.12) .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

- Methodological Answer :

- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (MIC values typically 8–32 µg/mL) .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (IC50 determination via dose-response curves) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved for this compound?

- Methodological Answer :

- Solubility Testing : Measure logP values (e.g., >3.5 indicates poor aqueous solubility) using shake-flask methods. Add co-solvents (DMSO ≤0.1%) to improve bioavailability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (half-life <30 min suggests rapid clearance) .

- Off-Target Profiling : Use kinase selectivity panels (e.g., Eurofins) to identify non-specific binding .

Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., hydrogen bonding with pyrimidine-2,4-dione and hydrophobic contacts with the nitrobenzyl group) .

- MD Simulations : GROMACS for 100-ns trajectories to evaluate binding stability (RMSD <2 Å indicates robust target engagement) .

Q. How does the 3-nitrobenzylthio substituent influence the compound’s reactivity and selectivity?

- Methodological Answer :

- Electrophilicity : Nitro groups enhance electrophilic character, facilitating nucleophilic aromatic substitution (e.g., with thiols in enzyme active sites) .

- Steric Effects : Bulkier substituents (e.g., nitrobenzyl vs. methyl) reduce off-target interactions (e.g., 10-fold selectivity improvement in kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.